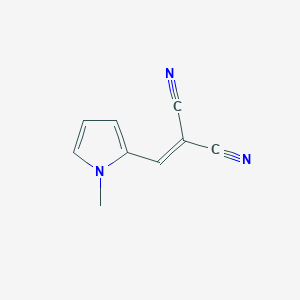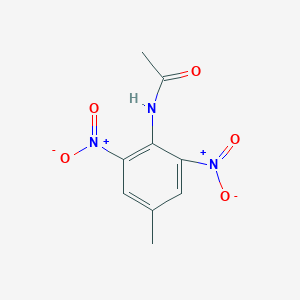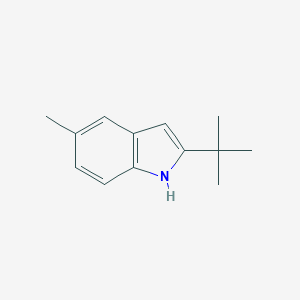
Malononitrile, (1-methylpyrrol-2-ylmethylene)-
Vue d'ensemble
Description
Malononitrile, also known as (1-methylpyrrol-2-ylmethylene)-, is a versatile organic compound that has been extensively studied for its various applications in scientific research. It is a colorless crystalline solid that is soluble in water and commonly used as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of malononitrile is not well understood, but it is believed to act as a nucleophile in various reactions. It can also undergo various reactions, such as condensation reactions, to form more complex organic compounds.
Effets Biochimiques Et Physiologiques
Malononitrile has not been extensively studied for its biochemical and physiological effects, but it has been shown to be toxic in high doses. It can cause irritation to the skin, eyes, and respiratory system, and it may also cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using malononitrile in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, its toxicity in high doses and lack of extensive research on its biochemical and physiological effects may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of malononitrile, including its use as a building block for the synthesis of new pharmaceuticals, agrochemicals, and dyes. It may also be studied for its potential as a reagent for the synthesis of new heterocyclic compounds, which are important in medicinal chemistry. Further research is also needed to understand its biochemical and physiological effects and potential toxicity in humans and animals.
Méthodes De Synthèse
The synthesis of malononitrile can be achieved through several methods, including the reaction of ethyl cyanoacetate with sodium ethoxide, the reaction of malonic acid with thionyl chloride, and the reaction of acetonitrile with malonic acid in the presence of a base. The latter method is the most commonly used for the synthesis of malononitrile due to its simplicity and high yield.
Applications De Recherche Scientifique
Malononitrile has been extensively studied for its various applications in scientific research, including its use as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Propriétés
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-4-2-3-9(12)5-8(6-10)7-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEIGTSOOZKIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229831 | |
| Record name | Malononitrile, (1-methylpyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, (1-methylpyrrol-2-ylmethylene)- | |
CAS RN |
79691-33-1 | |
| Record name | Malononitrile, (1-methylpyrrol-2-ylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079691331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (1-methylpyrrol-2-ylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,10-trimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B189107.png)








![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
